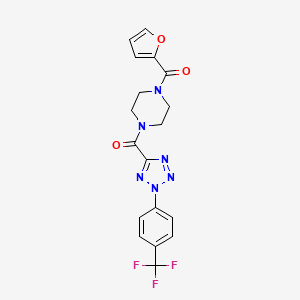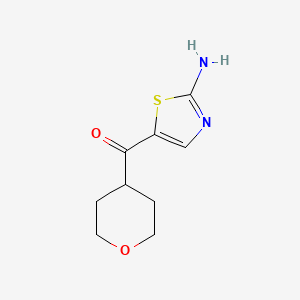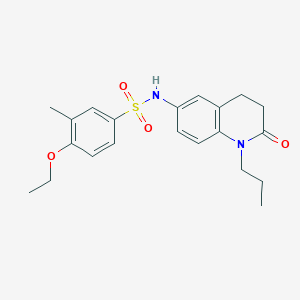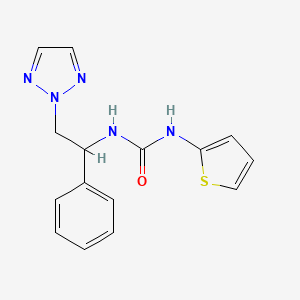![molecular formula C20H20FNO7S2 B2826489 Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate CAS No. 899724-42-6](/img/structure/B2826489.png)
Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate” is a complex organic molecule. It contains a benzothiophene group (a bicyclic compound with a benzene ring fused to a thiophene ring), a sulfamoyl group (a sulfur atom bonded to two oxygen atoms and one nitrogen atom), and a trimethoxyphenyl group (a phenyl ring with three methoxy groups attached). The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzothiophene ring, the introduction of the sulfamoyl group, and the attachment of the trimethoxyphenyl group. Unfortunately, without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzothiophene ring system is aromatic, which means it is particularly stable. The sulfamoyl group is a good hydrogen bond donor and acceptor, which could influence the compound’s interactions with other molecules. The trimethoxyphenyl group is electron-rich, which could make the compound more reactive .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl and trimethoxyphenyl groups could increase its solubility in polar solvents. The aromatic benzothiophene ring could contribute to its stability and possibly its fluorescence properties .
Scientific Research Applications
Chemical Synthesis and Material Development
The chemical compound , due to its complex structure, likely participates in advanced chemical syntheses and contributes to the development of new materials. For instance, fluorine-containing compounds, similar in complexity, have been used in the synthesis of fluorine-substituted benzo[b]furans and ethyl benzofuran-3-carboxylates through microwave-induced tandem intramolecular reactions, showcasing the potential for creating novel materials with unique properties (Ramarao et al., 2004). Similarly, the exploration of thieno[3,2-b]thiophene-substituted benzo[1,2-b:4,5-b′]dithiophene demonstrates the use of such compounds in the development of low-bandgap semiconducting polymers for organic photovoltaic cells, indicating a potential area of application for ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate in renewable energy technologies (Kim et al., 2014).
Advanced Organic Electronics
Compounds with intricate structures like this compound are potentially valuable in the field of organic electronics. For example, research on PEDOT:PSS films treated with compounds converting into geminal diols demonstrates significant enhancements in conductivity, underlining the importance of chemical modification in electronic materials for improved performance in optoelectronic devices (Xia & Ouyang, 2012). Additionally, the development of new polymers with fluorinated backbones for use in semitransparent and tandem polymer solar cells exemplifies how the manipulation of molecular structure can lead to significant advancements in solar energy conversion efficiency (Chang et al., 2013).
Potential in Photovoltaic Research
Fluorinated compounds, similar to this compound, are being explored for their potential to enhance the performance of organic photovoltaic (OPV) cells. Research into novel electron transport polymers incorporating different conjugated main chains and fluorinated side chains indicates the potential for such molecules to improve the efficiency of OPV devices, highlighting the importance of structural variation in achieving high-performance renewable energy solutions (Li et al., 2014).
Mechanism of Action
Target of Action
Compounds containing the 3,4,5-trimethoxyphenyl (tmp) group have been known to effectively inhibit various targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group plays a critical role in the fitting of certain analogs into the colchicine binding site (cbs) of the αβ-tubulin heterodimer . This suggests that the compound might interact with its targets by fitting into specific binding sites, leading to changes in the targets’ functions.
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of bioactivity effects, indicating that they may affect multiple biochemical pathways .
Pharmacokinetics
Natural products often allow the possibility for biological activity or structural modification to improve potency and pharmacokinetics . This suggests that the compound might have favorable ADME properties that enhance its bioavailability.
Result of Action
Tmp-bearing compounds have displayed notable anti-cancer effects , suggesting that this compound might also have significant anti-cancer activity.
Action Environment
The success of certain reactions, such as the suzuki–miyaura (sm) cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action might also be influenced by similar environmental factors.
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 4-fluoro-3-[(3,4,5-trimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FNO7S2/c1-5-29-20(23)18-19(16-12(21)7-6-8-15(16)30-18)31(24,25)22-11-9-13(26-2)17(28-4)14(10-11)27-3/h6-10,22H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOWXTVVMFORNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FNO7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(4-Chlorobenzyl)sulfanyl]-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl methyl ether](/img/structure/B2826410.png)
![2-Chloro-N-[[1-(2-methylpyrazol-3-yl)cyclopropyl]methyl]acetamide](/img/structure/B2826412.png)
![11-(2-methoxyphenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2826413.png)

![N-(3-methylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2826418.png)

![6-ethyl 3-methyl 2-(5-chlorothiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2826420.png)




![3-Methyl-5-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1,2,4-thiadiazole](/img/structure/B2826429.png)